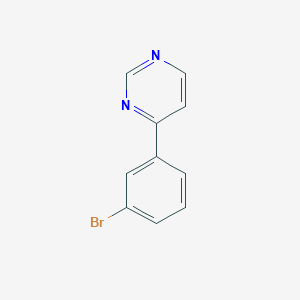

4-(3-Bromophenyl)pyrimidine

Descripción general

Descripción

4-(3-Bromophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H7BrN2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

Inhibition of Cyclic Nucleotide Synthesis

One of the significant medicinal applications of 4-(3-Bromophenyl)pyrimidine derivatives is their role as inhibitors of cyclic nucleotide synthesis. A derivative known as BPIPP (5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione) has shown promise in treating acute secretory diarrhea caused by enterotoxigenic strains of Escherichia coli. BPIPP inhibits guanylyl cyclase type C (GC-C), which is crucial for the accumulation of intracellular cGMP that leads to fluid secretion in the intestines. This compound effectively suppresses STa-induced fluid accumulation in vivo, indicating its potential as a therapeutic agent for diarrhea and related gastrointestinal disorders .

Antimicrobial Properties

Research has indicated that pyrimidine derivatives possess a range of bioactivities, including antimicrobial effects. The presence of bromine in this compound may enhance its interaction with biological targets, making it a candidate for further exploration in the development of new antimicrobial agents .

Material Chemistry Applications

Light Harvesting Devices

Beyond medicinal uses, this compound has been explored in material chemistry. Its derivatives have been investigated for applications in light harvesting devices and molecular wires. The unique electronic properties of pyrimidine compounds make them suitable for use in organic photovoltaics and other optoelectronic applications .

Crystal Structure Analysis

The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine has been analyzed, revealing significant insights into its geometric parameters and intermolecular interactions. The study found that hydrogen bonds and π–π interactions contribute to the stability and arrangement of molecules within the crystal lattice, which is essential for its application in materials science .

Case Studies and Research Findings

Case Study on Diarrhea Treatment

A notable case study involved the application of BPIPP in an experimental model to assess its efficacy in reducing fluid accumulation due to STa toxin. The results demonstrated a significant reduction in cGMP levels and chloride ion transport, highlighting the compound's potential therapeutic benefits in gastrointestinal disorders .

Material Properties Investigation

In another study focusing on the material properties of pyrimidine derivatives, researchers investigated the electronic configurations and stability of this compound within different composite materials. The findings suggested that incorporating this compound into polymer matrices could enhance the performance of light-harvesting systems due to improved charge transport characteristics .

Análisis De Reacciones Químicas

Suzuki–Miyaura Coupling

4-(3-Bromophenyl)pyrimidine derivatives participate in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. For example:

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenyl | Pd(0)/K₂CO₃/H₂O | 88 | |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Thiophen-2-yl | Pd(0)/K₂CO₃/H₂O | 82 |

These reactions occur under mild conditions (70–80°C, 18–22 h) and tolerate diverse substituents, enabling access to biaryl pyrimidines .

Nucleophilic Substitution Reactions

Chlorine atoms at the 4- and 6-positions of pyrimidine rings undergo substitution with amines, alcohols, or thiols:

Example: Amination with Morpholine Derivatives

The electron-withdrawing bromophenyl group enhances reactivity at adjacent positions .

Cyclocondensation Reactions

Pyrimidine rings form via cyclocondensation of α,β-unsaturated ketones with guanidine:

Bromination and Functionalization

The 3-bromophenyl group directs electrophilic substitution and metal-halogen exchange:

Bromination of Pyrimidine Derivatives

Regioselectivity depends on solvent polarity and temperature .

Biological Activity-Driven Modifications

Derivatives show kinase inhibition via strategic functionalization:

EGFR Tyrosine Kinase Inhibition

| Compound | Substituent | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine | 7-Methylamino | 0.13 | |

| 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine | 6-Methylamino | 0.008 |

Steric bulk at specific positions enhances potency by optimizing active-site interactions .

Degradation and Stability

Key stability observations under laboratory conditions:

Propiedades

Fórmula molecular |

C10H7BrN2 |

|---|---|

Peso molecular |

235.08 g/mol |

Nombre IUPAC |

4-(3-bromophenyl)pyrimidine |

InChI |

InChI=1S/C10H7BrN2/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H |

Clave InChI |

ZCYZHYXWAFEARM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Br)C2=NC=NC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.